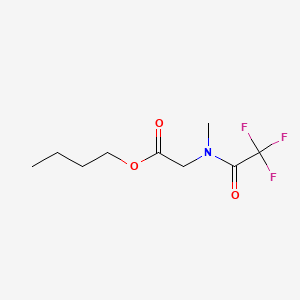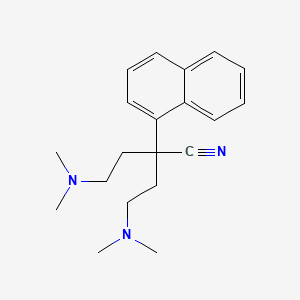
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains acetonitrile and dimethylaminoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions . The reaction is stirred for about 2 hours, after which the methanol is evaporated, and the product is washed with water to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the dimethylaminoethyl groups, which can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylacetonitrile: A simpler derivative of naphthalene with a single acetonitrile group.
1-NAPHTHALENEACETONITRILE, alpha-(2-(DIMETHYLAMINO)ETHYL)-: A related compound with a similar structure but fewer dimethylaminoethyl groups.
Uniqueness
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- is unique due to the presence of two dimethylaminoethyl groups, which enhance its reactivity and potential applications. This structural feature distinguishes it from other naphthalene derivatives and contributes to its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
2810-20-0 |
|---|---|
Molekularformel |
C20H27N3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C20H27N3/c1-22(2)14-12-20(16-21,13-15-23(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-11H,12-15H2,1-4H3 |
InChI-Schlüssel |
XWPNRSURJHKLRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


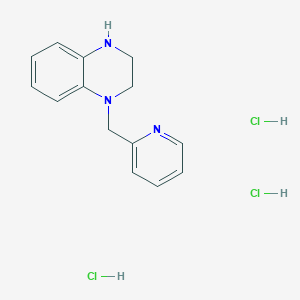
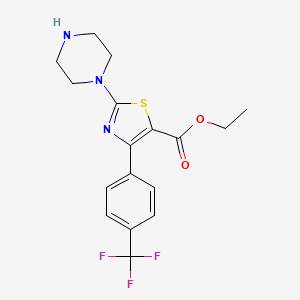
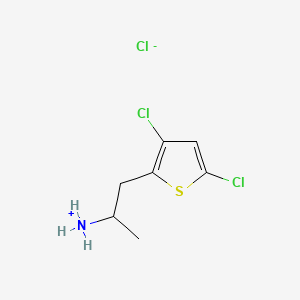
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)

![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
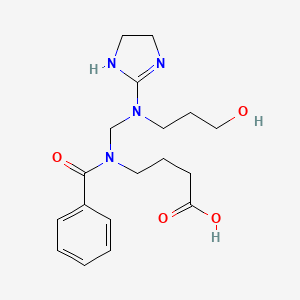

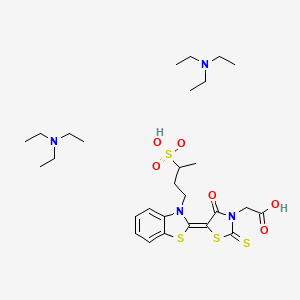
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
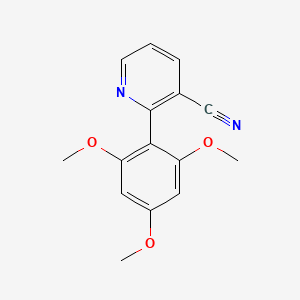
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
